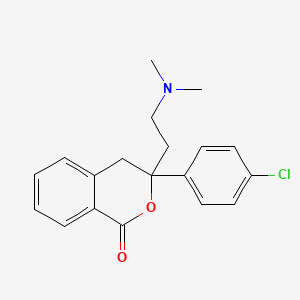

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one

概要

説明

AC-7954は、ウロテンシンII受容体に対する強力で効果的なアゴニスト活性で知られている合成有機化合物です。この受容体は、血管収縮や神経筋調節など、さまざまな生理学的プロセスに関与しています。 AC-7954は、特に心臓血管および神経系の研究において、その潜在的な治療用途について広く研究されています .

準備方法

合成経路と反応条件

AC-7954の合成には、置換イソクロマノンであるコア構造の調製から始まるいくつかのステップが含まれます。主なステップは次のとおりです。

イソクロマノンコアの形成: これは、置換ベンズアルデヒドを適切な求核剤と反応させてイソクロマノン環を形成することによって行われます。

置換反応: ジメチルアミノエチル側鎖の導入は、求核置換反応によって達成されます。

工業生産方法

AC-7954の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには次のものがあります。

バルク合成: 初期の合成ステップを実行するために、大型の反応器が使用されます。

精製: 工業規模のクロマトグラフィーと結晶化技術を使用して、化合物を精製します。

化学反応の分析

反応の種類

AC-7954は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を生成することができます。

還元: 還元反応は、化合物の官能基を変換するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、AC-7954のさまざまな置換誘導体があり、それらはさらなる研究開発に使用できます .

科学研究への応用

AC-7954は、次のような幅広い科学研究への応用があります。

化学: ウロテンシンII受容体アゴニストの研究におけるモデル化合物として使用されます。

生物学: 血管収縮や神経筋機能など、生理学的プロセスを調節する役割について調査されています。

医学: 心臓血管疾患や神経系の病気における潜在的な治療用途について探求されています。

科学的研究の応用

Pharmacological Properties

Urotensin-II Receptor Agonism

AC-7954 is recognized as a nonpeptidic agonist of the urotensin-II receptor (UT receptor). Research indicates that it exhibits high selectivity and potency, with an effective concentration (EC50) of approximately 300 nM at the human UT receptor . The compound's activity is primarily attributed to its enantiomer (+)-AC-7954, making it a valuable tool for studying urotensin signaling pathways.

Discovery and Characterization

The initial discovery of AC-7954 involved a functional cell-based screen that identified its agonistic properties at the UT receptor. Subsequent studies confirmed its selectivity and potential utility in pharmacological research . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy and minimize side effects.

Case Studies

Several studies have utilized AC-7954 to investigate its effects on cardiovascular health and other physiological processes. For instance, it has been employed in models assessing the role of urotensin-II in hypertension and heart failure, demonstrating promising results in modulating vascular responses .

4.1 Drug Development

Given its pharmacological profile, AC-7954 holds promise as a lead compound for developing new therapeutics targeting the urotensin system. Its selective action could lead to novel treatments for conditions like heart failure or pulmonary hypertension.

4.2 Research Tool

As a selective nonpeptidic agonist, AC-7954 serves as an important research tool for elucidating the biological roles of urotensin-II in various physiological contexts.

作用機序

AC-7954は、Gq/11タンパク質共役受容体であるウロテンシンII受容体に結合することによって作用を発揮します。この結合は、細胞内シグナル伝達経路を活性化し、血管収縮や神経筋活性の調節など、さまざまな生理学的反応につながります。 この化合物は、高い選択性と効力を備えているため、ウロテンシンII受容体とその関連する経路を研究するための貴重なツールとなっています .

類似化合物との比較

類似化合物

ウロテンシンII: ウロテンシンII受容体にも作用する、天然に存在するペプチドです。

パロシュラン: ウロテンシンII受容体の非ペプチドアンタゴニストです。

SB-657510: ウロテンシンII受容体の別の合成アゴニストです

AC-7954のユニークさ

AC-7954は、ウロテンシンII受容体の非ペプチドアゴニストとしての高い効力と選択性のためにユニークです。 天然に存在するペプチドとは異なり、AC-7954はより安定していて合成が容易であるため、研究と潜在的な治療用途のための貴重な化合物となっています .

生物活性

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, also known as AC-7954, is a compound that has garnered attention for its biological activities, particularly as a nonpeptide agonist of the GPR14/urotensin-II receptor. This article provides a detailed overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that contributes to its biological activity. Its chemical formula is C18H22ClN1O2, and it possesses a molecular weight of 331.83 g/mol. The presence of the 4-chlorophenyl group and the dimethylaminoethyl moiety is significant for its receptor binding properties.

Research indicates that AC-7954 acts as an agonist for the GPR14 receptor, which is involved in various physiological processes, including cardiovascular regulation and neuroprotection. The activation of this receptor by AC-7954 has been linked to potential therapeutic effects in conditions such as hypertension and heart failure .

Biological Activity Overview

The biological activities of AC-7954 can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of AC-7954:

- GPR14 Agonism : A functional cell-based screen identified AC-7954 as a potent agonist for the GPR14 receptor, demonstrating its ability to activate downstream signaling pathways .

- Anticancer Activity : Although specific studies on AC-7954's anticancer effects are sparse, related compounds within its structural class have shown significant antiproliferative effects against various cancer cell lines. For instance, a study on similar isoquinoline derivatives indicated IC50 values ranging from 20 to 50 µM against human cancer cells, suggesting that AC-7954 may exhibit comparable potency .

- Neuroprotective Studies : Research into the neuroprotective effects of related compounds has shown that modulation of GPR14 can lead to reduced neuronal apoptosis in models of neurodegeneration . Further studies are needed to explore these effects specifically for AC-7954.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like AC-7954. Key findings from SAR studies include:

- The 4-chlorophenyl group enhances binding affinity to GPR14.

- The dimethylaminoethyl side chain plays a critical role in receptor activation and selectivity.

- Modifications to the isochroman backbone may influence both potency and selectivity against various receptors.

特性

分子式 |

C19H20ClNO2 |

|---|---|

分子量 |

329.8 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |

InChI |

InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |

InChIキー |

HIVBATDUVFEJFZ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |

正規SMILES |

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。